3-(3,4-dimethoxyphenyl)-5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

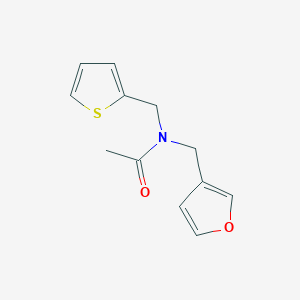

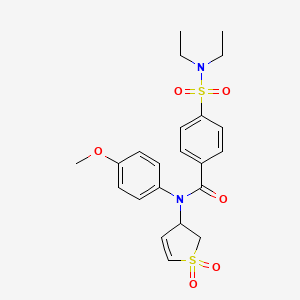

The compound “3-(3,4-dimethoxyphenyl)-5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains phenyl groups and a phenylsulfonyl group, which may influence its reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves a pyrazole ring substituted with phenyl and phenylsulfonyl groups. The 3,4-dimethoxyphenyl group suggests the presence of a phenyl ring with two methoxy (OCH3) groups attached at the 3 and 4 positions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazole ring, phenyl groups, and the phenylsulfonyl group. The electron-donating methoxy groups could potentially increase the reactivity of the phenyl ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the nonpolar phenyl groups could influence its solubility .科学的研究の応用

Synthesis and Biological Evaluation

Anti-inflammatory and Antimicrobial Activities

A series of novel pyrazole derivatives, including compounds similar to 3-(3,4-dimethoxyphenyl)-5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole, have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. These compounds have shown promising results in inhibiting pro-inflammatory cytokines (TNF-α and IL-6) and exhibiting antimicrobial activity against various pathogenic bacteria and fungi (Keche et al., 2012).

Carbonic Anhydrase and Acetylcholinesterase Inhibitory Activities

Pyrazoline derivatives have been investigated for their inhibitory activities against carbonic anhydrase and acetylcholinesterase enzymes. These studies highlight the potential of pyrazoline compounds in the development of new therapeutic agents for treating diseases associated with these enzymes (Yamali et al., 2020).

Photophysical and Physicochemical Investigations

Fluorescent Chemosensors

Pyrazoline derivatives have been developed as fluorescent chemosensors for metal ion detection, demonstrating their potential in environmental and biological sensing applications. These compounds exhibit significant changes in their photophysical properties in the presence of specific metal ions, such as Fe3+, enabling their use as on-off fluorescent sensors (Khan, 2020).

pH Sensors

Investigations into the photophysical properties of pyrazoline compounds have revealed their potential as "off-on-off" fluorescent pH sensors. These studies explore the impact of pH on the fluorescence properties of pyrazoline derivatives, highlighting their utility in various applications requiring pH monitoring (Bozkurt et al., 2018).

作用機序

将来の方向性

特性

IUPAC Name |

2-(benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-3-phenyl-3,4-dihydropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4S/c1-28-22-14-13-18(15-23(22)29-2)20-16-21(17-9-5-3-6-10-17)25(24-20)30(26,27)19-11-7-4-8-12-19/h3-15,21H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHFJTBVVZPGGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2641054.png)

![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]benzenol](/img/structure/B2641055.png)

![2-Ethyl-5-((4-phenylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2641056.png)

![4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-amine](/img/structure/B2641064.png)

![2-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2641070.png)

![7-Chloro-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2641072.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2641074.png)